molecular formula C4H6N2O3 B13738275 2-Cyanopropan-2-yl nitrate CAS No. 40561-27-1

2-Cyanopropan-2-yl nitrate

Cat. No.: B13738275
CAS No.: 40561-27-1
M. Wt: 130.10 g/mol
InChI Key: LUXTZQMMTVEVJE-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl nitrate: is an organic compound with the molecular formula C4H6N2O3 . It is characterized by the presence of a cyano group (-CN) and a nitrate group (-NO3) attached to a propan-2-yl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropan-2-yl nitrate typically involves the reaction of 2-Cyanopropan-2-ol with nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The general reaction scheme is as follows:

2-Cyanopropan-2-ol+HNO32-Cyanopropan-2-yl nitrate+H2O\text{2-Cyanopropan-2-ol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Cyanopropan-2-ol+HNO3​→2-Cyanopropan-2-yl nitrate+H2​O

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopropan-2-yl nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The nitrate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides and nitrates.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted nitriles and esters.

Scientific Research Applications

Chemistry: 2-Cyanopropan-2-yl nitrate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of biochemical assays and as a tool for probing biological pathways.

Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It may be explored for its potential therapeutic effects and as a building block for pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials. Its role as a reactive intermediate makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Cyanopropan-2-yl nitrate involves its interaction with molecular targets through its cyano and nitrate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity can influence cellular pathways and biochemical processes, making it a useful tool in research and development.

Comparison with Similar Compounds

  • 2-Cyanopropan-2-yl benzenecarbodithioate
  • 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate

Comparison: 2-Cyanopropan-2-yl nitrate is unique due to the presence of both cyano and nitrate groups, which confer distinct reactivity compared to similar compounds. While 2-Cyanopropan-2-yl benzenecarbodithioate and 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate are primarily used in polymerization reactions, this compound’s reactivity makes it suitable for a broader range of applications in chemistry, biology, and industry.

Properties

CAS No.

40561-27-1

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

2-cyanopropan-2-yl nitrate

InChI

InChI=1S/C4H6N2O3/c1-4(2,3-5)9-6(7)8/h1-2H3

InChI Key

LUXTZQMMTVEVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)O[N+](=O)[O-]

Origin of Product

United States

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